![molecular formula C12H22O2 B14422119 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane CAS No. 83466-27-7](/img/structure/B14422119.png)
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane is an organic compound characterized by its unique structure, which includes a dimethylpropoxy group attached to an ethynyl group, further connected to a dimethylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a reaction involving acetylene and an appropriate halide under basic conditions.
Attachment of the Dimethylpropoxy Group: The dimethylpropoxy group can be attached using a Williamson ether synthesis, where an alkoxide reacts with a suitable alkyl halide.
Final Assembly: The final step involves the coupling of the ethynyl group with the dimethylpropane backbone, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Ethylene or ethane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
類似化合物との比較
- 1-{[(2,2-Dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane
- 1-{[(2,2-Dimethylpropoxy)propynyl]oxy}-2,2-dimethylpropane
Comparison:
- Structural Differences: The primary difference lies in the nature of the alkyne or alkene group attached to the dimethylpropoxy group.
- Reactivity: The presence of different functional groups (ethynyl vs. ethenyl vs. propynyl) can significantly influence the compound’s reactivity and the types of reactions it undergoes.
- Applications: While all these compounds may have similar applications, their specific properties and reactivity profiles can make them more suitable for certain applications over others.
特性
CAS番号 |
83466-27-7 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
1-[2-(2,2-dimethylpropoxy)ethynoxy]-2,2-dimethylpropane |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)9-13-7-8-14-10-12(4,5)6/h9-10H2,1-6H3 |
InChIキー |
WDXFWLVYOQRXDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC#COCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


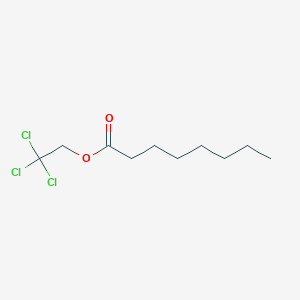

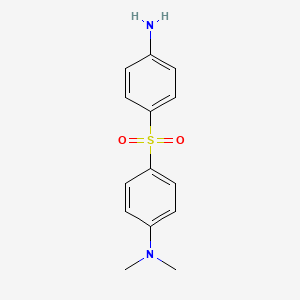
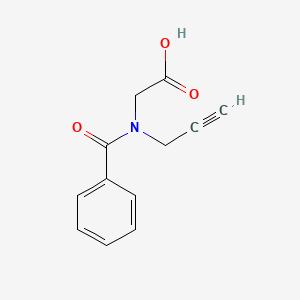
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
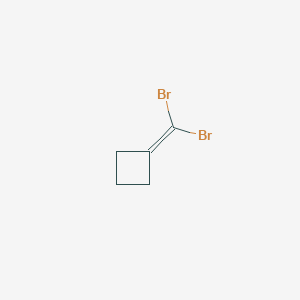
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
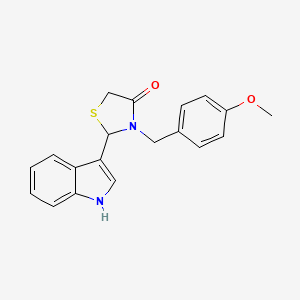
![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
